1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one
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Overview
Description
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the indole and azabicyclo[3.2.1]octane moieties contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This can be achieved through asymmetric cycloadditions, which afford optically active intermediates with high diastereo- and enantioselectivities . The indole moiety can be introduced via a subsequent coupling reaction, often under conditions that ensure the preservation of the stereochemical integrity of the bicyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalytic processes and continuous flow techniques to enhance efficiency and scalability. The specific conditions would depend on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one can undergo a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under mild conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: The bicyclic core can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction can yield various indoline derivatives.
Scientific Research Applications
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool for studying biological processes, particularly those involving indole derivatives.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds such as cocaine and atropine share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
Indole Derivatives: Compounds like tryptamine and serotonin contain the indole moiety and are known for their significant biological roles.
Uniqueness
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one is unique due to the combination of the indole and azabicyclo[3.2.1]octane structures within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(11-15-12-21-19-4-2-1-3-18(15)19)22-16-7-8-17(22)10-14(9-16)13-5-6-13/h1-4,12,16-17,21H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUZBSXOGIOMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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